molecular formula C12H10BrNO2S B1524285 2-{2-[(2-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid CAS No. 1053656-88-4

2-{2-[(2-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid

Cat. No. B1524285
CAS RN: 1053656-88-4
M. Wt: 312.18 g/mol
InChI Key: AAITWCULMSKIBS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a thiazole ring (a heterocyclic ring with sulfur and nitrogen) attached to a bromophenyl group and an acetic acid group .


Molecular Structure Analysis

The molecule contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. It also has a bromophenyl group, which is a benzene ring with a bromine atom, and an acetic acid group .


Chemical Reactions Analysis

The bromine atom on the phenyl ring makes it susceptible to reactions with nucleophiles in nucleophilic aromatic substitution reactions. The acetic acid group can participate in typical carboxylic acid reactions, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, bromophenyl compounds typically have higher densities and boiling points due to the presence of the heavy bromine atom .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including the compound , have been studied for their potential as antimicrobial agents. They can act by blocking the biosynthesis of certain bacterial lipids or through other mechanisms against various bacterial species . This compound could be explored for its efficacy against both Gram-positive and Gram-negative bacteria, providing a new avenue for antibiotic development.

Anticancer and Antiproliferative Agents

The structural analogs of thiazole have shown promise as anticancer and antiproliferative agents. For instance, derivatives have been evaluated against human breast adenocarcinoma cancer cell lines, with some compounds exhibiting significant activity . Research into the specific compound could yield new insights into its potential as a cancer therapeutic.

Antitumor Activity

Thiazole derivatives have been synthesized and reported for their cytotoxicity activity on human tumor cell lines, including prostate cancer . The compound may also possess antitumor properties that could be harnessed for developing new antineoplastic drugs.

Safety And Hazards

As with any chemical compound, proper safety measures should be taken while handling it. Brominated compounds can be harmful if inhaled, ingested, or come into contact with skin .

Future Directions

The future directions for this compound would depend on its potential applications. Given its complex structure, it could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

2-[2-[(2-bromophenyl)methyl]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c13-10-4-2-1-3-8(10)5-11-14-9(7-17-11)6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAITWCULMSKIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=CS2)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(2-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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